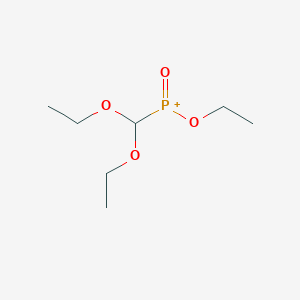
Etil (dietoximetil)fosfinato
Descripción general
Descripción
Ethyl (diethoxymethyl)phosphinate is an organophosphorus compound with the molecular formula C7H17O4P.
Aplicaciones Científicas De Investigación
Ethyl (diethoxymethyl)phosphinate has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Ethyl (diethoxymethyl)phosphinate (EDP) is a phosphinate derivative . Phosphinates and their derivatives are known to play significant roles in nature . They are often used as bioisosteric groups, which are substituents or functional groups that induce similar biological responses . .
Mode of Action
Phosphinates and their derivatives are known to interact with various biological pathways . They can act as radical scavengers, reacting with radicals and preventing them from causing damage .
Biochemical Pathways
Phosphinates and their derivatives, including EDP, are involved in various biochemical pathways . They can act as bioisosteres, substituting for other functional groups in biochemical reactions
Pharmacokinetics
The molecular weight of edp is 19618 , which may influence its pharmacokinetic properties.
Result of Action
EDP can release phosphorus-containing compounds in the gas phase, generating phosphorus-containing radicals . These radicals can act as scavengers, neutralizing other radicals and preventing them from causing damage . In the condensed phase, EDP can promote the formation of a dense, intact, and thermally stable char layer on the surface of flexible polyurethane foams (FPUFs) .
Action Environment
The action of EDP can be influenced by environmental factors. For example, EDP’s radical scavenging activity can be affected by the presence of other radicals in the environment . Additionally, the formation of a char layer by EDP can be influenced by the temperature and other conditions of the environment .
Análisis Bioquímico
Biochemical Properties
Ethyl (diethoxymethyl)phosphinate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, ethyl (diethoxymethyl)phosphinate has been shown to interact with phosphatases, enzymes that catalyze the hydrolysis of phosphoric acid esters. The interaction between ethyl (diethoxymethyl)phosphinate and phosphatases can lead to the inhibition or activation of these enzymes, depending on the specific biochemical context .
Cellular Effects
The effects of ethyl (diethoxymethyl)phosphinate on cellular processes are diverse and depend on the type of cells and the experimental conditions. In various cell types, ethyl (diethoxymethyl)phosphinate has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, ethyl (diethoxymethyl)phosphinate can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, ethyl (diethoxymethyl)phosphinate exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. Ethyl (diethoxymethyl)phosphinate can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites, thereby altering their activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of ethyl (diethoxymethyl)phosphinate in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that ethyl (diethoxymethyl)phosphinate is relatively stable under physiological conditions, but it can undergo hydrolysis over time, leading to the formation of degradation products . Long-term exposure to ethyl (diethoxymethyl)phosphinate can result in sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of ethyl (diethoxymethyl)phosphinate vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of ethyl (diethoxymethyl)phosphinate have been associated with toxic effects, such as liver and kidney damage, in animal studies . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
Ethyl (diethoxymethyl)phosphinate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through pathways involving phosphatases and other enzymes that catalyze the hydrolysis of phosphoric acid esters . The metabolism of ethyl (diethoxymethyl)phosphinate can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of ethyl (diethoxymethyl)phosphinate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes through active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, ethyl (diethoxymethyl)phosphinate can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
Ethyl (diethoxymethyl)phosphinate exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The subcellular localization of ethyl (diethoxymethyl)phosphinate can influence its interactions with biomolecules and its overall biochemical activity within the cell.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (diethoxymethyl)phosphinate can be synthesized through various methods. One common approach involves the reaction of hypophosphite salts with ethylating agents under controlled conditions . Another method includes the use of palladium-catalyzed cross-coupling reactions with H-phosphonate diesters and aryl or vinyl halides . These reactions typically occur under microwave irradiation, which enhances the reaction rate and efficiency .
Industrial Production Methods
For large-scale production, a process involving the esterification of hypophosphite salts has been developed. This method is more suitable for industrial applications as it minimizes the hazardous handling of neat phosphinic acids .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (diethoxymethyl)phosphinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It undergoes nucleophilic substitution reactions with various nucleophiles, such as O, S, N, and C nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, diaryliodonium salts, and bases under visible-light illumination . The reaction conditions often involve mild temperatures and short reaction times, making the processes efficient and scalable .
Major Products Formed
The major products formed from these reactions include aryl phosphonates, aryl phosphinates, and arylphosphine oxides .
Comparación Con Compuestos Similares
Ethyl (diethoxymethyl)phosphinate can be compared with other similar compounds, such as:
Diethyl phosphite: Used in similar synthetic applications but less stable.
Phosphinic acid derivatives: These compounds share similar bioisosteric properties but differ in their chemical stability and reactivity.
Phosphorylated formaldehyde derivatives: These compounds are structurally related but have different practical applications and stability.
Ethyl (diethoxymethyl)phosphinate stands out due to its unique combination of stability, reactivity, and biological properties, making it a valuable compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
diethoxymethyl-ethoxy-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4P/c1-4-9-7(10-5-2)12(8)11-6-3/h7H,4-6H2,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNJRUPWSFSOFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)[P+](=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452121 | |
| Record name | Ethyl (diethoxymethyl)phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65600-74-0 | |
| Record name | Ethyl (diethoxymethyl)phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ethyl (diethoxymethyl)phosphinate contribute to flame retardancy in flexible polyurethane foam?
A1: While the exact mechanism is not detailed in the provided abstract, the paper likely explores how the incorporation of Ethyl (diethoxymethyl)phosphinate derivatives influences the flammability of polyurethane foam. [] Flame retardants generally function through several mechanisms, including:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Dimethylamino)methyl]-4-fluorophenol](/img/structure/B1311889.png)
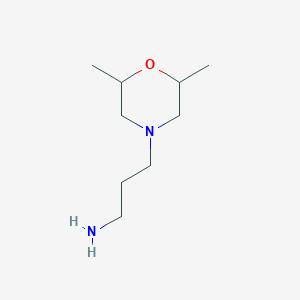
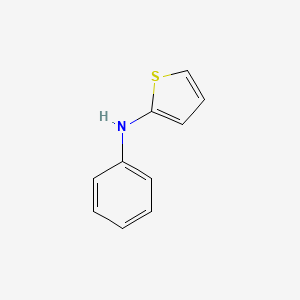

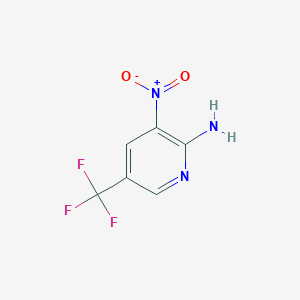

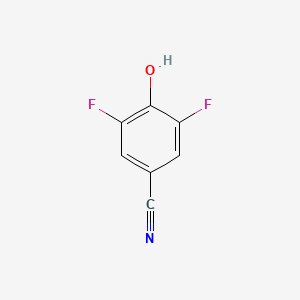
![4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B1311912.png)
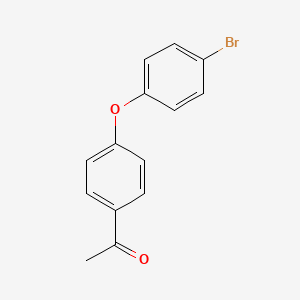
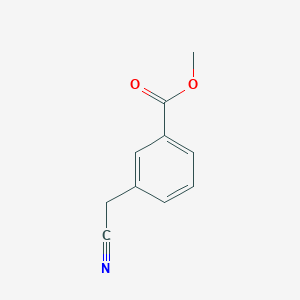
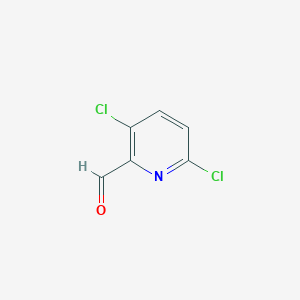
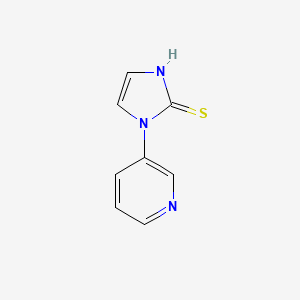
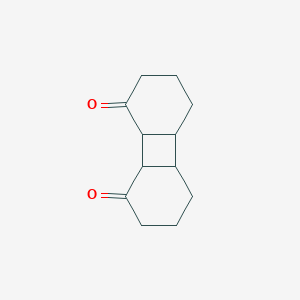
![3-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1311924.png)
